![molecular formula C29H30N4O4 B2977748 N-[2-(5,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-2-氧代-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]乙酰胺 CAS No. 893993-16-3](/img/no-structure.png)
N-[2-(5,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-2-氧代-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
Indole derivatives, such as the one , have been extensively studied for their potential in treating cancer. They can interact with various biological pathways that are crucial in cancer cell proliferation and survival . The presence of the indole moiety suggests that this compound could be investigated for its anticancer properties, possibly as a chemotherapeutic agent targeting specific cancer cell lines.
Antimicrobial Activity
Compounds with quinoline and indole structures have shown promise as antimicrobial agents. The compound’s ability to interfere with microbial cell biology could be harnessed to develop new antibiotics or antiseptics, particularly against drug-resistant strains .
Neurological Disorders
The pyrrolidine and indole components of the molecule are known to influence central nervous system activity. This suggests potential applications in the treatment or study of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and other cognitive or motor function impairments .
Anti-inflammatory Applications
The structural similarity to known anti-inflammatory compounds indicates that this molecule could have applications in reducing inflammation. It could be used to study inflammatory pathways or potentially as a therapeutic for conditions like arthritis or inflammatory bowel disease .
Analgesic Effects
Given the compound’s structural relation to molecules with known analgesic effects, it could be explored for its pain-relieving properties. This would be particularly relevant in the development of non-opioid analgesics, which are a significant area of research due to the opioid crisis .
Antiviral Research
The indole and quinoline structures are also associated with antiviral activity. This compound could be part of research efforts to find new treatments for viral infections, including emerging diseases or those resistant to current therapies .
Psychotropic Drug Development
Indole derivatives are common in psychotropic drugs. This compound could be investigated for its potential effects on mood, perception, or consciousness, contributing to the development of new psychiatric medications .
Enzyme Inhibition Studies
The molecule’s ability to bind and potentially inhibit enzymes could be valuable in studying disease mechanisms or developing drugs that target specific enzymes involved in disease processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key intermediates, namely 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid and 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid. These intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "Starting material: 2-methyl-1,4-naphthoquinone", "Reaction conditions: Oxidation with potassium permanganate (KMnO4) in basic medium", "Step 2: Synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid", "Starting material: Indole-3-carboxylic acid", "Reaction conditions: Condensation with pyrrolidine-2,5-dione (succinimide) in the presence of EDCI and HOBt", "Step 3: Synthesis of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide", "Starting materials: 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid and 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid", "Reaction conditions: Coupling of the two intermediates using DCC and NHS in DMF, followed by purification using diethyl ether and ethyl acetate", "Final step: Purification of the product using methanol and recrystallization from ethyl acetate", "Overall yield: 50-60%" ] } | |
CAS 编号 |
893993-16-3 |
产品名称 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
分子式 |
C29H30N4O4 |
分子量 |
498.583 |
IUPAC 名称 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C29H30N4O4/c1-18-9-10-19(2)26-22(18)15-20(28(36)31-26)11-12-30-29(37)27(35)23-16-33(24-8-4-3-7-21(23)24)17-25(34)32-13-5-6-14-32/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,30,37)(H,31,36) |
InChI 键 |
OQGAQYNOWXIHAF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



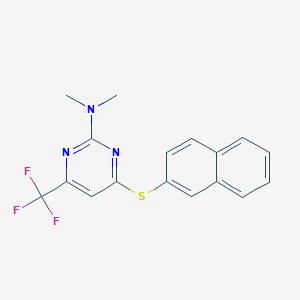
![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)
![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)
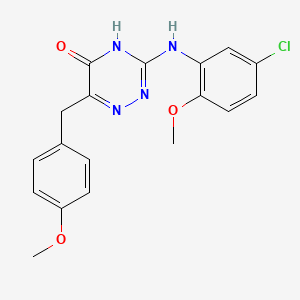
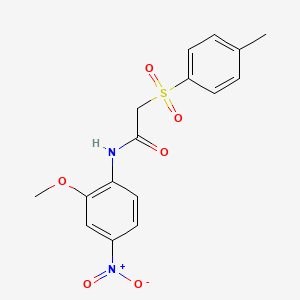
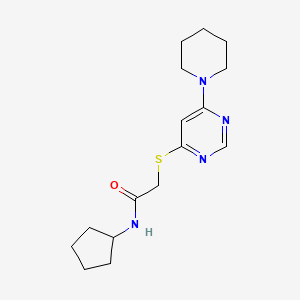
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)

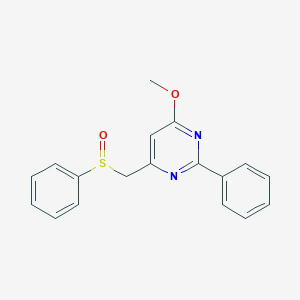
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)
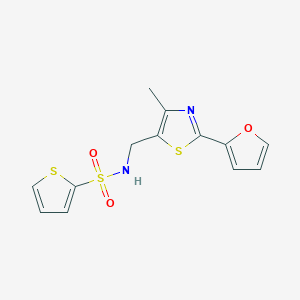
![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)